Cas no 1804516-32-2 (Ethyl 2-cyano-4-trifluoromethyl-3-(trifluoromethylthio)benzoate)
Ethyl 2-cyano-4-trifluoromethyl-3-(trifluoromethylthio)benzoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-cyano-4-trifluoromethyl-3-(trifluoromethylthio)benzoate
-
- Inchi: 1S/C12H7F6NO2S/c1-2-21-10(20)6-3-4-8(11(13,14)15)9(7(6)5-19)22-12(16,17)18/h3-4H,2H2,1H3
- InChI Key: VLSXBPVKRQEDMI-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)C1C(C#N)=C(C(=O)OCC)C=CC=1C(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 455
- XLogP3: 4.5
- Topological Polar Surface Area: 75.4
Ethyl 2-cyano-4-trifluoromethyl-3-(trifluoromethylthio)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015006414-1g |
Ethyl 2-cyano-4-trifluoromethyl-3-(trifluoromethylthio)benzoate |
1804516-32-2 | 97% | 1g |
1,534.70 USD | 2021-06-21 |
Ethyl 2-cyano-4-trifluoromethyl-3-(trifluoromethylthio)benzoate Related Literature
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on Ethyl 2-cyano-4-trifluoromethyl-3-(trifluoromethylthio)benzoate
Ethyl 2-cyano-4-trifluoromethyl-3-(trifluoromethylthio)benzoate (CAS No. 1804516-32-2): A Comprehensive Overview
Ethyl 2-cyano-4-trifluoromethyl-3-(trifluoromethylthio)benzoate, identified by its CAS number 1804516-32-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of benzoate derivatives, characterized by its intricate molecular structure, which includes cyano, trifluoromethyl, and trifluoromethylthio functional groups. The strategic placement of these groups imparts unique chemical properties, making it a valuable candidate for various synthetic applications.
The benzoate moiety is a well-known pharmacophore in medicinal chemistry, often found in drugs due to its ability to enhance bioavailability and metabolic stability. In the case of Ethyl 2-cyano-4-trifluoromethyl-3-(trifluoromethylthio)benzoate, the cyano group at the 2-position introduces a polar character, facilitating interactions with biological targets, while the trifluoromethyl groups at the 4- and 3-positions contribute to lipophilicity and metabolic resistance. This balance of properties makes it an attractive scaffold for drug discovery.
Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic profiles of such compounds. Studies have demonstrated that molecules with similar structural motifs to Ethyl 2-cyano-4-trifluoromethyl-3-(trifluoromethylthio)benzoate exhibit promising activity against various therapeutic targets. For instance, computational modeling has suggested that this compound may interact with enzymes involved in inflammatory pathways, making it a potential lead for developing novel anti-inflammatory agents.
In vitro studies have further highlighted the potential of this compound. Researchers have explored its interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response. Preliminary data indicate that derivatives of Ethyl 2-cyano-4-trifluoromethyl-3-(trifluoromethylthio)benzoate could modulate these enzymes' activity, potentially leading to new therapeutic strategies for chronic inflammatory diseases.
The agrochemical sector has also shown interest in this compound due to its structural features. The presence of multiple fluorine atoms enhances its resistance to degradation by environmental factors, making it a candidate for developing more durable pesticides. Additionally, the cyano and trifluoromethylthio groups can serve as handles for further functionalization, allowing chemists to tailor the compound's properties for specific applications.
One of the most intriguing aspects of Ethyl 2-cyano-4-trifluoromethyl-3-(trifluoromethylthio)benzoate is its potential as a building block for more complex molecules. Researchers are exploring synthetic routes to modify this core structure, aiming to create derivatives with enhanced biological activity or improved pharmacokinetic profiles. Techniques such as palladium-catalyzed cross-coupling reactions and organometallic chemistry are being employed to introduce new functional groups while preserving the advantageous properties of the parent compound.
The synthesis of this compound presents its own set of challenges. The introduction of multiple fluorine atoms requires specialized methodologies to ensure high yields and purity. However, recent developments in fluorination chemistry have made it more feasible to incorporate these elements into organic frameworks with greater ease. This progress has opened up new avenues for exploring the synthetic utility of compounds like Ethyl 2-cyano-4-trifluoromethyl-3-(trifluoromethylthio)benzoate.
The impact of fluorine substitution on electronic properties has been extensively studied in organic chemistry. In the case of benzoate derivatives, fluorine atoms can influence both the acidity and reactivity of functional groups within the molecule. For example, the electron-withdrawing effect of trifluoromethyl groups can enhance the electrophilicity of adjacent positions, facilitating reactions such as nucleophilic aromatic substitution. This knowledge is being leveraged to design synthetic strategies that maximize the potential applications of compounds like Ethyl 2-cyano-4-trifluoromethyl-3-(trifluoromethylthio)benzoate.
As research continues to evolve, new methodologies for studying these compounds are emerging. Techniques such as high-resolution NMR spectroscopy and mass spectrometry are providing deeper insights into their structures and interactions. These tools are essential for confirming the identity of synthesized compounds and understanding their behavior in biological systems.
The future prospects for Ethyl 2-cyano-4-trifluoromethyl-3-(trifluoromethylthio)benzoate are vast and multifaceted. Its unique combination of structural features makes it a versatile intermediate for both pharmaceutical and agrochemical applications. As synthetic chemists develop more efficient methods for modifying this core structure, we can expect to see an increasing number of derivatives entering preclinical and field trials.
In conclusion, Ethyl 2-cyano-4-trifluoromethyl-3-(trifluoromethylthio)benzoate (CAS No. 1804516-32-2) represents a significant advancement in organic chemistry with potential implications across multiple industries. Its complex molecular architecture and diverse functional groups make it a valuable asset for drug discovery and agricultural innovation. As research progresses, this compound is poised to play a crucial role in developing next-generation therapeutics and sustainable agricultural solutions.
1804516-32-2 (Ethyl 2-cyano-4-trifluoromethyl-3-(trifluoromethylthio)benzoate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)